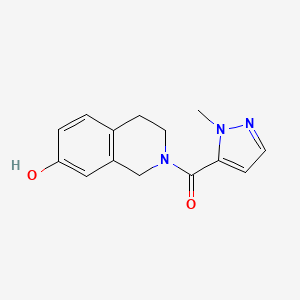![molecular formula C15H21NO4S B7587725 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)
2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid, also known as TPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that regulate gene expression.
Biochemical and Physiological Effects:
2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid can inhibit the growth of cancer cells and reduce inflammation. 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has also been shown to increase the expression of certain genes involved in cell differentiation and apoptosis. In vivo studies have demonstrated that 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid is its versatility in various fields of research. Its unique chemical structure allows it to be used as a building block for the synthesis of new compounds and materials. However, one of the limitations of 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid. One potential direction is the development of new drugs based on 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of new materials and polymers using 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid and its potential side effects.
Méthodes De Synthèse
2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid can be synthesized using a multi-step process that involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pyrrolidine, followed by the addition of acetic anhydride. The final product is purified using column chromatography to obtain 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid in its pure form.
Applications De Recherche Scientifique
2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In materials science, 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has been used as a building block for the synthesis of new polymers and materials with unique properties. In organic synthesis, 2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has been utilized as a reagent for the synthesis of complex molecules.
Propriétés
IUPAC Name |
2-[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-10-7-11(2)15(12(3)8-10)21(19,20)16-6-4-5-13(16)9-14(17)18/h7-8,13H,4-6,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVAJSMKBCWQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)



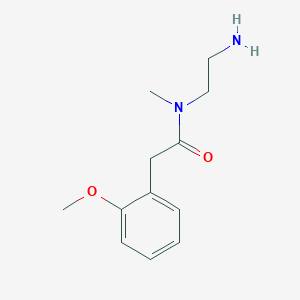
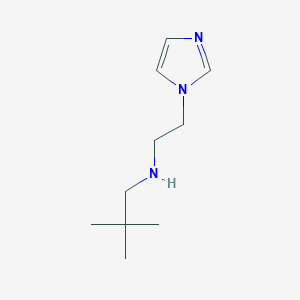
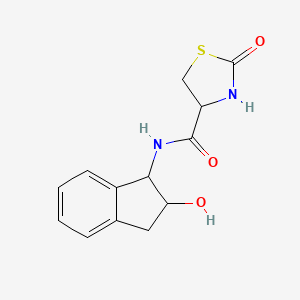
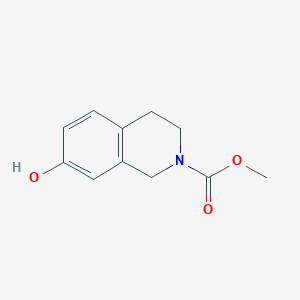
![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
